Zorifertinib

Catalog No.
S547918
CAS No.
1626387-80-1
M.F
C22H23ClFN5O3
M. Wt
459.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zorifertinib

CAS Number

1626387-80-1

Product Name

Zorifertinib

IUPAC Name

[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2,4-dimethylpiperazine-1-carboxylate

Molecular Formula

C22H23ClFN5O3

Molecular Weight

459.9 g/mol

InChI

InChI=1S/C22H23ClFN5O3/c1-13-11-28(2)7-8-29(13)22(30)32-19-9-14-17(10-18(19)31-3)25-12-26-21(14)27-16-6-4-5-15(23)20(16)24/h4-6,9-10,12-13H,7-8,11H2,1-3H3,(H,25,26,27)/t13-/m1/s1

InChI Key

MXDSJQHFFDGFDK-CYBMUJFWSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AZD3759; AZD-3759; AZD 3759; zorifertinibum; zorifertinib.

Canonical SMILES

CC1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C

The exact mass of the compound (R)-4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl 2,4-dimethylpiperazine-1-carboxylate is 459.14735 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Zorifertinib (CAS: 1626387-80-1), also known as AZD3759, is an orally bioavailable Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically engineered for complete blood-brain barrier (BBB) penetrance. Unlike conventional EGFR inhibitors, Zorifertinib was rationally designed to evade efflux transporters while maintaining sub-nanomolar potency against both wild-type and mutant EGFR (IC50 ~0.2–0.3 nM) [1]. For procurement professionals and research scientists, Zorifertinib represents a critical tool compound for in vivo modeling of central nervous system (CNS) metastases and pharmacokinetic benchmarking. It offers a structurally rigidified scaffold that achieves near 1:1 unbound brain-to-plasma exposure without the confounding variable of P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) mediated efflux [1].

Substituting Zorifertinib with earlier-generation EGFR TKIs like Gefitinib or Erlotinib, or third-generation agents like Osimertinib, introduces severe experimental artifacts in CNS-focused research [1]. These standard comparators are active substrates for BBB efflux transporters (P-gp and BCRP), which actively pump the drug out of the brain parenchyma, resulting in unbound brain-to-plasma ratios (K_puu,brain) well below 0.4[2]. Consequently, using generic substitutes in orthotopic brain tumor models or neurological pharmacokinetic assays leads to sub-therapeutic target engagement in the CNS, forcing researchers to use artificially inflated systemic doses that cause off-target toxicity and compromise the reproducibility of in vivo data [1].

Quantified Blood-Brain Barrier Penetrance (K_puu,brain)

In preclinical pharmacokinetic assessments, Zorifertinib achieves a median unbound brain-to-plasma partition coefficient (K_puu,brain) of 0.65, indicating near-equilibrium between systemic and CNS compartments[1]. In direct contrast, standard EGFR TKIs demonstrate severely restricted brain penetration, with Erlotinib achieving a K_puu,brain of only 0.13 and Gefitinib showing negligible penetration at <0.05 [1]. Osimertinib, a third-generation TKI, achieves a K_puu,brain of 0.39 [2].

Evidence DimensionUnbound brain-to-plasma partition coefficient (K_puu,brain)
Target Compound DataZorifertinib: 0.65
Comparator Or BaselineErlotinib: 0.13; Gefitinib: <0.05; Osimertinib: 0.39
Quantified Difference5-fold higher CNS exposure than Erlotinib; >13-fold higher than Gefitinib.
ConditionsIn vivo rodent pharmacokinetic models following oral administration.

Guarantees sufficient target engagement in the brain without requiring toxic systemic over-dosing, making it the definitive choice for orthotopic CNS tumor models.

Evasion of P-glycoprotein (P-gp) Mediated Efflux

Zorifertinib was specifically optimized to avoid recognition by efflux pumps, demonstrating an efflux ratio of 0.33 in MDR1-transfected MDCKII cells [1]. An efflux ratio <2.0 indicates the compound is not a substrate for active transport. Conversely, Erlotinib exhibits an efflux ratio of 4.63, and Osimertinib shows a highly active efflux ratio of 13.4 in the same MDR1 models[2].

Evidence DimensionMDR1 (P-gp) in vitro efflux ratio (Papp,BtoA / Papp,AtoB)
Target Compound DataZorifertinib: 0.33 (Non-substrate)
Comparator Or BaselineErlotinib: 4.63; Osimertinib: 13.4 (Active substrates)
Quantified Difference14-fold lower efflux liability compared to Erlotinib; 40-fold lower than Osimertinib.
ConditionsMDR1-transfected MDCKII cell permeability assay at 1 μM.

Essential for researchers needing a compound that maintains stable intracellular concentrations in models expressing high levels of P-gp or BCRP resistance proteins.

Structural Rigidification for Enhanced Passive Permeability

The high permeability of Zorifertinib (Papp,AtoB = 32 × 10^-6 cm/s) was achieved through deliberate structural rigidification of the quinazoline core [1]. Zorifertinib contains only 7 rotatable bonds, compared to the 10 rotatable bonds found in Gefitinib [1]. This reduction in molecular flexibility, combined with a minimized polar surface area, directly correlates with its ability to cross the BBB via passive diffusion.

Evidence DimensionMolecular flexibility (Rotatable bonds) and Permeability
Target Compound DataZorifertinib: 7 rotatable bonds (Papp = 32 × 10^-6 cm/s)
Comparator Or BaselineGefitinib: 10 rotatable bonds
Quantified Difference30% reduction in rotatable bonds leading to optimized CNS drug-like properties.
ConditionsIn silico structural analysis and in vitro Caco-2/MDCK permeability assays.

Provides a validated structural benchmark for medicinal chemists and formulation scientists designing next-generation CNS-penetrant small molecules.

Sub-nanomolar Potency Against EGFR Mutants

Despite the structural modifications required for BBB penetrance, Zorifertinib retains sub-nanomolar potency against clinically relevant EGFR mutations. In biochemical assays at Km ATP concentrations, Zorifertinib exhibits an IC50 of 0.2 nM against both the L858R mutant and Exon 19Del enzymes[1]. Furthermore, in cellular phosphorylation studies, it demonstrates a 9-fold inhibition selectivity for EGFR-activating mutant cell lines (e.g., PC-9, H3255) over wild-type EGFR cell lines (H838) [1].

Evidence DimensionBiochemical IC50 and cellular selectivity
Target Compound DataZorifertinib: 0.2 nM (Mutants); 9-fold cellular selectivity over WT.
Comparator Or BaselineBaseline (EGFR WT): 0.3 nM biochemical IC50; lower cellular selectivity.
Quantified Difference9-fold greater suppression of mutant EGFR phosphorylation relative to wild-type in cellular models.
ConditionsHomogeneous time-resolved fluorescence (HTRF) kinase assay and cellular phosphorylation assays.

Ensures that the compound can effectively model targeted mutant EGFR inhibition without inducing confounding wild-type EGFR toxicity in preclinical studies.

Orthotopic CNS Tumor Xenograft Modeling

Due to its K_puu,brain of 0.65 and evasion of P-gp/BCRP efflux transporters, Zorifertinib is a highly reliable TKI for treating orthotopic brain metastasis and leptomeningeal metastasis models in rodents. It ensures that the drug concentration reaching the intracranial tumor accurately reflects systemic dosing, unlike Gefitinib or Erlotinib [1].

Transporter-Mediated Drug Resistance Assays

Because Zorifertinib has an efflux ratio of 0.33 (non-substrate), it serves as a critical baseline control or primary test agent in assays evaluating multi-drug resistance (MDR) driven by P-glycoprotein or BCRP overexpression in cancer cell lines, contrasting with heavily effluxed TKIs like Osimertinib [2].

Medicinal Chemistry Benchmarking for BBB Penetrance

The structural profile of Zorifertinib—specifically its rigidified scaffold with only 7 rotatable bonds—makes it an ideal positive control in permeability assays (e.g., MDCKII or Caco-2) for medicinal chemists optimizing the passive diffusion and CNS drug-like properties of novel small molecules[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

459.1473455 Da

Monoisotopic Mass

459.1473455 Da

Heavy Atom Count

32

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

67SX9H68W2

Wikipedia

Zorifertinib

Dates

Last modified: 08-15-2023
1: Tan CS, Cho BC, Soo RA. Next-generation epidermal growth factor receptor
2: Zeng Q, Wang J, Cheng Z, Chen K, Johnström P, Varnäs K, Li DY, Yang ZF, Zhang
(Last updated: 4/20/2016).

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